molecular formula C5H14Cl2N2O2 B2561870 Methyl 3,4-diaminobutanoate dihydrochloride CAS No. 1554121-30-0

Methyl 3,4-diaminobutanoate dihydrochloride

Cat. No.: B2561870
CAS No.: 1554121-30-0
M. Wt: 205.08
InChI Key: IPSNUXDVOGPCHJ-UHFFFAOYSA-N
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Description

Methyl 3,4-diaminobutanoate dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O2 and a molecular weight of 205.08 g/mol . It is commonly used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-diaminobutanoate dihydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 3,4-diaminobutanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-diaminobutanoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 3,4-diaminobutanoate dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3,4-diaminobutanoate dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-diaminobutanoate dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

methyl 3,4-diaminobutanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)2-4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSNUXDVOGPCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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